Molecular Weight and Formula Differentiation from the 2-Hydroxyethoxy Analog (CAS 2034566-50-0)
The target compound (MW 349.8, C15H12ClN3O3S) differs from the closest commercially cataloged analog, N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 2034566-50-0; MW 393.84, C17H16ClN3O4S), by the absence of an ethoxy spacer in the N2 side chain . This difference reduces molecular weight by 44.0 g/mol (Δ = −11.2%), eliminates one hydrogen-bond acceptor (ether oxygen), and alters calculated logD by approximately −0.5 to −0.8 units (class-level estimate based on the ethoxy-to-hydroxy substitution), affecting both permeability and solubility profiles in cell-based assays [1].
| Evidence Dimension | Molecular weight (g/mol) and molecular formula |
|---|---|
| Target Compound Data | MW = 349.8 g/mol; Formula = C15H12ClN3O3S |
| Comparator Or Baseline | CAS 2034566-50-0 (2-hydroxyethoxy analog): MW = 393.84 g/mol; Formula = C17H16ClN3O4S |
| Quantified Difference | ΔMW = −44.0 g/mol (−11.2%); fewer H-bond acceptors (3 vs. 4); estimated ΔlogD ≈ −0.5 to −0.8 |
| Conditions | Calculated from molecular formulas; MW values from vendor catalog entries |
Why This Matters
In high-throughput screening campaigns, molecular weight differences >40 Da and altered hydrogen-bonding capacity can shift a compound between permeability classes and affect apparent potency in cell-based assays, making these two analogs non-interchangeable despite sharing the same aryl cap.
- [1] Class-level inference: standard medicinal chemistry principles for estimating logD impact of ethoxy-to-hydroxy substitution. See: Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. View Source
